Methyl 2-bromo-5-(trifluoromethyl)nicotinate
Overview
Description
Methyl 2-bromo-5-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C8H5BrF3NO2 It is a derivative of nicotinic acid and contains bromine and trifluoromethyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-(trifluoromethyl)nicotinate can be synthesized through several methodsThe reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a trifluoromethylating reagent like trifluoromethyl iodide (CF3I) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
Methyl 2-bromo-5-(trifluoromethyl)nicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 2-bromo-5-(trifluoromethyl)nicotinate exerts its effects is primarily through its reactivity in chemical reactions. The bromine and trifluoromethyl groups influence the compound’s electronic properties, making it a versatile intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-6-(trifluoromethyl)nicotinate
- Methyl 2-bromo-4-(trifluoromethyl)nicotinate
- Methyl 2-chloro-5-(trifluoromethyl)nicotinate
Uniqueness
Methyl 2-bromo-5-(trifluoromethyl)nicotinate is unique due to the position of the bromine and trifluoromethyl groups on the nicotinate ring. This specific arrangement affects its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
methyl 2-bromo-5-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-13-6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIZLCNZKHZGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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